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Compound of Interest

Compound Name: Tris(2-methoxyethyl)borate

Cat. No.: B079444 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the characterization of Tris(2-
methoxyethyl)borate and its reactions using various analytical techniques. The protocols are

intended to offer a starting point for researchers to develop their own specific methods.

Characterization of Tris(2-methoxyethyl)borate
Tris(2-methoxyethyl)borate is an organoboron compound with applications in organic

synthesis, including as a catalyst for amide bond formation. Accurate characterization is crucial

for ensuring its purity and understanding its reactivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of Tris(2-
methoxyethyl)borate and for monitoring its reactions. ¹H, ¹³C, and ¹¹B NMR are all informative.

Experimental Protocol: NMR Analysis

Sample Preparation: Dissolve approximately 10-20 mg of Tris(2-methoxyethyl)borate in

0.6 mL of deuterated chloroform (CDCl₃). For quantitative analysis, a known amount of an

internal standard (e.g., mesitylene) should be added.
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¹H NMR Spectroscopy:

Acquire a standard ¹H NMR spectrum.

Expected signals will correspond to the methoxy and ethyl protons.

¹³C NMR Spectroscopy:

Acquire a proton-decoupled ¹³C NMR spectrum.

Expected signals will correspond to the different carbon environments in the 2-

methoxyethyl groups.

¹¹B NMR Spectroscopy:

Acquire a ¹¹B NMR spectrum. Boron-11 is a quadrupolar nucleus, so peaks can be broad.

The chemical shift is indicative of the coordination state of the boron atom. A single peak is

expected for the trigonal borate ester.[1]

Data Processing: Process the spectra using appropriate software. Integrate the signals in the

¹H NMR spectrum to confirm the relative number of protons.

Data Presentation: Expected NMR Data

Nucleus
Expected Chemical
Shift (δ, ppm)

Multiplicity Assignment

¹H ~3.65 t -O-CH₂-CH₂-O-

¹H ~3.55 t -O-CH₂-CH₂-O-

¹H ~3.35 s -OCH₃

¹³C ~72 - -O-CH₂-CH₂-O-

¹³C ~68 - -O-CH₂-CH₂-O-

¹³C ~59 - -OCH₃

¹¹B ~18 br s B(OR)₃
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Note: These are illustrative chemical shifts and may vary slightly depending on the specific

experimental conditions.

Experimental Workflow for NMR Analysis
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Sample Preparation
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Caption: Workflow for NMR analysis of Tris(2-methoxyethyl)borate.
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Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a suitable technique for the

characterization of Tris(2-methoxyethyl)borate, often in combination with liquid

chromatography.

Experimental Protocol: ESI-MS Analysis

Sample Preparation: Prepare a dilute solution of Tris(2-methoxyethyl)borate
(approximately 10 µg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile.

[2]

Instrumentation: Use an ESI-MS system. The analysis can be performed in either positive or

negative ion mode, though borate esters can be detected in both.[3]

Infusion: Directly infuse the sample solution into the mass spectrometer.

Data Acquisition: Acquire the mass spectrum over a suitable m/z range.

Data Analysis: Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M-H]⁻) to confirm the

molecular weight of the compound.

Data Presentation: Expected Mass Spectrometry Data

Ion Calculated m/z Observed m/z

[C₉H₂₁BO₆ + H]⁺ 237.1450 ~237.1

[C₉H₂₁BO₆ + Na]⁺ 259.1269 ~259.1

Note: The observed m/z values are illustrative. High-resolution mass spectrometry (HRMS)

would provide more accurate mass determination.

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule and

can be used to confirm the formation of the borate ester.
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Experimental Protocol: FTIR Analysis

Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between

two salt plates (e.g., NaCl or KBr) or as a thin film on a salt plate.

Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands for the B-O and C-O bonds. The

absence of a broad O-H stretch (around 3300 cm⁻¹) from boric acid and the alcohol starting

material indicates the completion of the esterification reaction.

Data Presentation: Characteristic FTIR Absorption Bands

Wavenumber (cm⁻¹) Assignment

~2950-2850 C-H stretching

~1450-1350 B-O stretching

~1150-1050 C-O stretching

Note: These are general ranges for borate esters and may vary for Tris(2-
methoxyethyl)borate.[4][5]

Application: Monitoring Amide Bond Formation
Catalyzed by Tris(2-methoxyethyl)borate
Tris(2-methoxyethyl)borate can act as a catalyst for the direct amidation of carboxylic acids

and amines.[6][7][8][9] Analytical techniques can be employed to monitor the progress of these

reactions.

Reaction Monitoring by NMR Spectroscopy
Protocol: Quantitative ¹H NMR (qNMR) for Reaction Monitoring

Reaction Setup: In an NMR tube, combine the carboxylic acid, amine, Tris(2-
methoxyethyl)borate (catalytic amount, e.g., 10 mol%), a known amount of an internal

standard, and a suitable deuterated solvent (e.g., toluene-d₈).
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Initial Spectrum: Acquire a ¹H NMR spectrum at time zero (t=0).

Reaction Progress: Heat the reaction mixture to the desired temperature and acquire spectra

at regular intervals.

Data Analysis:

Identify characteristic signals for the starting materials (e.g., α-protons of the carboxylic

acid and amine) and the product (e.g., α-protons of the amide).

Integrate these signals relative to the internal standard.

Calculate the concentration of reactants and products at each time point to determine the

reaction kinetics.

Illustrative Data for Reaction Monitoring (Hypothetical Reaction)

Reaction: Phenylacetic acid + Benzylamine → N-Benzyl-2-phenylacetamide

Time (h)
Phenylacetic Acid
(mol%)

Benzylamine
(mol%)

Amide Product
(mol%)

0 100 100 0

1 75 75 25

2 55 55 45

4 25 25 75

8 10 10 90

Catalytic Cycle for Borate Ester-Catalyzed Amidation
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Catalyst Regeneration
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Caption: Proposed catalytic cycle for amide formation.

Reaction Monitoring by HPLC
High-Performance Liquid Chromatography (HPLC), particularly using Hydrophilic Interaction

Liquid Chromatography (HILIC), is effective for analyzing the polar reactants and products in
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amidation reactions, and for separating the borate catalyst.

Protocol: HILIC-UV/MS for Reaction Monitoring

Sample Preparation: At various time points, withdraw a small aliquot from the reaction

mixture, quench the reaction (if necessary), and dilute with a suitable solvent (e.g.,

acetonitrile).

Chromatographic Conditions:

Column: A HILIC column (e.g., silica, amide, or zwitterionic phase).

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).

A high organic content is used to retain polar compounds.[10][11][12]

Flow Rate: Typically 0.5-1.0 mL/min.

Column Temperature: Maintained at a constant temperature (e.g., 30 °C).

Detection:

UV Detector: Monitor at a wavelength where the aromatic reactants and products absorb.

Mass Spectrometer (MS): Couple the HPLC to an ESI-MS to confirm the identity of the

peaks based on their mass-to-charge ratio.

Data Analysis:

Generate a calibration curve for the starting materials and the product.

Determine the concentration of each species in the reaction aliquots to monitor the

reaction progress.

Illustrative HPLC Data
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Compound Retention Time (min)

Phenylacetic acid 3.5

Benzylamine 4.2

N-Benzyl-2-phenylacetamide 6.8

Tris(2-methoxyethyl)borate 2.1

Note: Retention times are illustrative and will depend on the specific HPLC method.

Experimental Workflow for HPLC-MS Reaction Monitoring
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Caption: Workflow for monitoring amidation reactions by HPLC-MS.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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